Bis[(3-bromophenyl)methyl]mercury
Description
Bis[(3-bromophenyl)methyl]mercury (CAS 10507-40-1) is an organomercury compound featuring two 3-bromobenzyl groups bonded to a central mercury atom. Its molecular formula is C₁₄H₁₂Br₂Hg, and it belongs to a class of mercury(II) derivatives with arylalkyl substituents.
Properties
CAS No. |
10507-40-1 |
|---|---|
Molecular Formula |
C14H12Br2Hg |
Molecular Weight |
540.64 g/mol |
IUPAC Name |
bis[(3-bromophenyl)methyl]mercury |
InChI |
InChI=1S/2C7H6Br.Hg/c2*1-6-3-2-4-7(8)5-6;/h2*2-5H,1H2; |
InChI Key |
IETVIBNQVBLXQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C[Hg]CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[(3-bromophenyl)methyl]mercury typically involves the reaction of 3-bromobenzyl chloride with mercury(II) acetate in the presence of a suitable solvent such as acetic acid. The reaction proceeds under mild conditions, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis[(3-bromophenyl)methyl]mercury can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the 3-bromophenyl groups can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylmercury compounds, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
Bis[(3-bromophenyl)methyl]mercury has several applications in scientific research:
Biology: The compound can be used to study the effects of organomercury compounds on biological systems, including their toxicity and interactions with biomolecules.
Medicine: Research into the potential therapeutic applications of organomercury compounds, although limited, includes exploring their use in targeted drug delivery systems.
Mechanism of Action
The mechanism of action of bis[(3-bromophenyl)methyl]mercury involves its interaction with various molecular targets. The mercury center can form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to potential biological effects. The compound’s reactivity in cross-coupling reactions is facilitated by the activation of the mercury-carbon bond, allowing for the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The properties of Bis[(3-bromophenyl)methyl]mercury can be contextualized by comparing it with structurally analogous mercury compounds and halogenated arylalkyl derivatives.
Substituent Position and Halogen Effects in Mercury Compounds
A critical factor in organomercury chemistry is the position and type of substituents on the aromatic ring. lists several closely related compounds:
- Substituent Position : The 3-bromo isomer (meta-substitution) introduces steric hindrance and disrupts conjugation compared to the 4-bromo (para) analog, which allows for linear alignment and stronger resonance stabilization .
Ionization Energy and Electronic Properties
Fluorine’s high electronegativity likely lowers IE compared to bromine-substituted analogs, suggesting that this compound may exhibit a higher IE due to bromine’s weaker electron-withdrawing effect .
Comparison with Non-Mercury Halogenated Compounds
Structural parallels in non-mercury compounds highlight broader trends in halogen and substituent effects:
| Compound Class | Example | Key Difference | Impact on Properties | Reference |
|---|---|---|---|---|
| Esters | Methyl 2-(3-bromophenyl)acetate | Lack of mercury center | Higher bioavailability, lower toxicity | |
| Amines | (2-Bromo-3-fluorophenyl)methylamine | Dual halogenation (Br + F) | Enhanced biological targeting | |
| Heterocycles | 3-(3-Bromophenyl)-1H-pyrazoloquinoline | Complex aromatic system | Tunable photophysical properties |
- Reactivity: Mercury’s electrophilicity enables unique pathways (e.g., transmetalation), whereas non-mercury halogenated compounds often rely on halogen-bonding or C–X activation .
- Biological Activity : Bromine’s position (3 vs. 4) in arylalkyl derivatives can drastically alter bioactivity. For example, methyl 2-(3-bromophenyl)acetate shows distinct pharmacokinetics compared to its 4-bromo isomer .
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